
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylcyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-phenylcyclohexanecarboxamide, commonly known as CQ11, is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. CQ11 is a derivative of quinoline and has been synthesized using several methods. In
Mécanisme D'action
The mechanism of action of CQ11 involves its ability to bind to proteins and modulate their activity. CQ11 has been shown to bind to the ATP-binding site of proteins, leading to the inhibition of their activity. CQ11 has also been shown to induce apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects:
CQ11 has been shown to have several biochemical and physiological effects. In vitro studies have shown that CQ11 has cytotoxic effects on cancer cells, and its mechanism of action involves the induction of apoptosis. CQ11 has also been shown to bind to proteins and modulate their activity. In vivo studies have shown that CQ11 has anti-inflammatory effects and can reduce the severity of inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
CQ11 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. CQ11 also has a well-defined structure, which makes it easy to study its mechanism of action. However, CQ11 also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to study its effects in aqueous environments. CQ11 also has low stability, which can limit its shelf life.
Orientations Futures
There are several future directions for the study of CQ11. One direction is to investigate its potential as an anti-cancer agent in vivo. Another direction is to study its effects on other diseases, such as inflammation and neurodegenerative diseases. Further studies are also needed to elucidate its mechanism of action and to optimize its synthesis method to improve its yield and stability. Additionally, CQ11 can be used as a molecular building block for the fabrication of functional materials, and future studies can focus on exploring its potential in this field.
In conclusion, CQ11 is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its mechanism of action involves its ability to bind to proteins and modulate their activity. CQ11 has several advantages for lab experiments, but also has some limitations. Future studies can focus on investigating its potential as an anti-cancer agent, studying its effects on other diseases, elucidating its mechanism of action, and exploring its potential as a molecular building block for the fabrication of functional materials.
Méthodes De Synthèse
CQ11 can be synthesized using several methods, including the reaction of 2-hydroxy-8-methylquinoline with N-phenylcyclohexanecarboxamide in the presence of a catalyst, or the reaction of 2-hydroxy-8-methylquinoline with N-phenylcyclohexanecarboxylic acid, followed by the conversion of the resulting acid to CQ11 using a coupling agent. The yield of CQ11 varies depending on the synthesis method used.
Applications De Recherche Scientifique
CQ11 has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, CQ11 has been investigated for its potential as an anti-cancer agent. Studies have shown that CQ11 has cytotoxic effects on cancer cells, and its mechanism of action involves the induction of apoptosis. In biochemistry, CQ11 has been studied for its ability to bind to proteins and modulate their activity. In materials science, CQ11 has been investigated for its potential as a molecular building block for the fabrication of functional materials.
Propriétés
IUPAC Name |
N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylcyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-17-9-8-12-19-15-20(23(27)25-22(17)19)16-26(21-13-6-3-7-14-21)24(28)18-10-4-2-5-11-18/h3,6-9,12-15,18H,2,4-5,10-11,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFNKMNGQRJFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



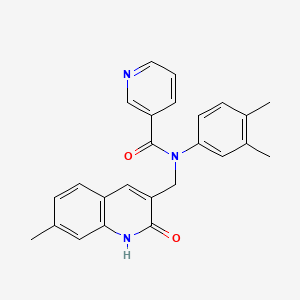
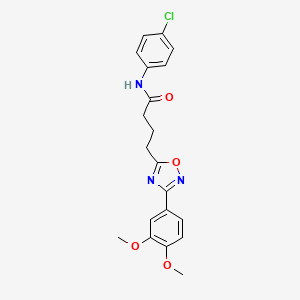
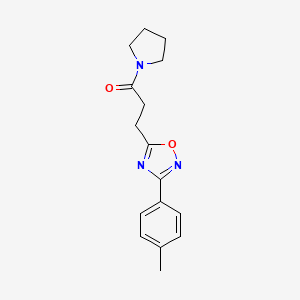
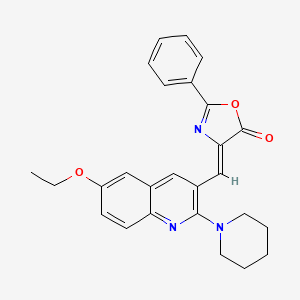
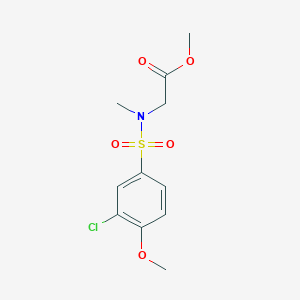
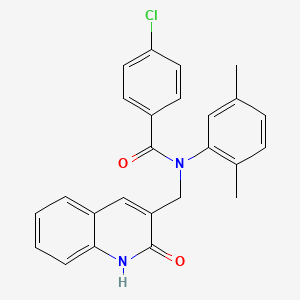
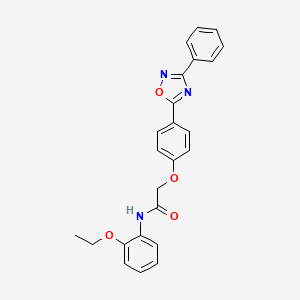
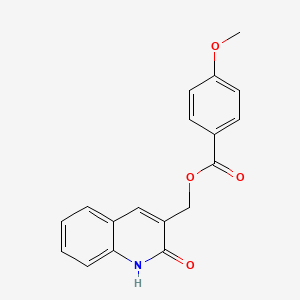
![3-(2,5-dimethoxyphenyl)-5-oxo-N-(4-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696385.png)
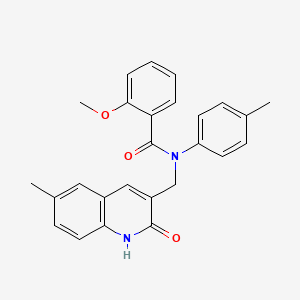
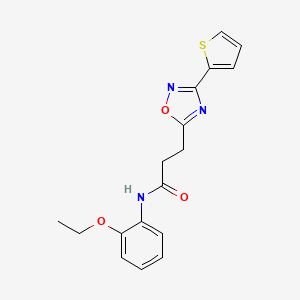
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696399.png)